Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound with a tert-butyl ester functional group. This compound is known for its unique structural features, which include a nitrogen atom incorporated into a bicyclic framework. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in various chemical reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it a valuable tool in biochemical assays .
Medicine: Its bicyclic structure is similar to that of many bioactive molecules, making it a useful scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The bicyclic structure allows for specific interactions with target molecules, leading to changes in their function .
Comparison with Similar Compounds
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness: Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
XRWOTBAFKAGTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC2 |
Origin of Product |
United States |
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